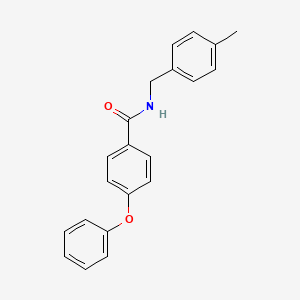

N-(4-methyl-benzyl)-4-phenoxy-benzamide

Description

A Member of the Versatile Benzamide (B126) Chemical Class

N-(4-methyl-benzyl)-4-phenoxy-benzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene (B151609) ring attached to an amide group. This structural motif serves as a versatile scaffold in drug discovery, allowing for a wide array of chemical modifications to modulate the compound's biological activity. The stability and relative ease of synthesis of the aromatic amide group make benzamides attractive starting points for developing new therapeutic agents. crescentchemical.com

The benzamide core is a constituent of numerous approved drugs with a wide range of applications, including analgesics, antipsychotics, and antiemetics. sigmaaldrich.comorgsyn.org This history of successful clinical translation underscores the potential of the benzamide scaffold to yield new, effective medications.

The Expanding Role of Benzamide Derivatives in Modern Science

Contemporary medicinal chemistry and biological sciences have seen a surge of interest in benzamide derivatives due to their diverse and significant biological activities. crescentchemical.com Research has demonstrated their potential as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. crescentchemical.comnih.gov

Furthermore, different substituted benzamides have been investigated for a multitude of therapeutic applications:

Anticancer Agents: Certain benzamide derivatives have shown promise as antitumor agents by targeting enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair in cancer cells. nist.gov Others have been developed as potential protein kinase inhibitors. nih.gov

Antihypertensive Drugs: N-(4-phenoxyphenyl)benzamide derivatives have been identified as potent inhibitors of SPAK kinase, a component of a signaling cascade involved in salt-sensitive hypertension. nih.gov

Metabolic Disease Modulators: N-Benzylbenzamide derivatives have been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), offering a potential therapeutic strategy for metabolic syndrome. acs.org

Antiviral Agents: Some N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects by increasing the levels of the antiviral protein APOBEC3G. nih.gov

The following table summarizes the biological targets and potential therapeutic applications of various benzamide derivatives, highlighting the versatility of this chemical class.

| Derivative Class | Biological Target | Potential Therapeutic Application |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| N-(4-phenoxyphenyl)benzamide derivatives | SPAK kinase | Hypertension |

| Benzamide derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer |

| 4-methylbenzamide (B193301) derivatives | Protein kinases | Cancer |

| N-benzylbenzamide derivatives | Soluble epoxide hydrolase (sEH) / PPARγ | Metabolic Syndrome |

| N-phenylbenzamide derivatives | APOBEC3G (upregulation) | Viral Infections |

| 4-phenoxybenzamide analogues | Kappa opioid receptor | Neurological Disorders |

The Scientific Rationale for Investigating this compound

The specific structural features of this compound provide a strong rationale for its comprehensive investigation. The molecule combines several chemical motifs that have been independently associated with significant biological activities in related compounds.

The N-benzyl benzamide core is a well-established pharmacophore. Studies on N-benzyl benzamide derivatives have revealed their potent inhibitory effects on butyrylcholinesterase (BChE), with some compounds exhibiting sub-nanomolar efficacy. nih.gov This scaffold has also been identified as a promising framework for developing dual modulators of sEH and PPARγ for treating metabolic syndrome. acs.org

The 4-phenoxy-benzamide portion of the molecule is also of significant interest. Research on analogues containing this moiety has led to the discovery of selective kappa opioid receptor antagonists, suggesting its potential for developing treatments for various neurological disorders. nih.gov The phenoxy group itself is a component of the drug Phenoxybenzamine, an alpha-adrenergic receptor antagonist. nih.gov

The 4-methyl group on the benzyl (B1604629) ring is a key structural element that can influence the compound's pharmacokinetic and pharmacodynamic properties. In a study of 4-methylbenzamide derivatives as potential protein kinase inhibitors, several compounds showed significant anticancer activity. nih.gov The methyl group can affect the molecule's binding affinity to its target and its metabolic stability.

Structure

3D Structure

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-4-phenoxybenzamide |

InChI |

InChI=1S/C21H19NO2/c1-16-7-9-17(10-8-16)15-22-21(23)18-11-13-20(14-12-18)24-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,22,23) |

InChI Key |

ZMFAZMUZJXZNMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Methyl Benzyl 4 Phenoxy Benzamide and Structural Analogues

Established Synthetic Pathways to Benzamide (B126) Scaffolds Relevant to N-(4-methyl-benzyl)-4-phenoxy-benzamide

The formation of the amide bond is a cornerstone of organic and medicinal chemistry. hepatochem.com The synthesis of benzamide scaffolds, such as that in this compound, typically relies on the coupling of a carboxylic acid (or its activated derivative) with an amine.

One of the most common and long-standing methods is the acylation of an amine with an acyl chloride . This process, often referred to as the Schotten-Baumann reaction, involves the conversion of the carboxylic acid (4-phenoxybenzoic acid in this case) to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting 4-phenoxybenzoyl chloride is then reacted with the amine, 4-methylbenzylamine (B130917), typically in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. fishersci.co.uk

Alternatively, direct amide coupling of a carboxylic acid and an amine can be achieved using a wide array of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. This approach avoids the often harsh conditions required for acyl chloride formation. hepatochem.com Commonly used coupling reagents in medicinal chemistry include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov Other families of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). hepatochem.comresearchgate.net

The general synthetic approach involves dissolving the carboxylic acid (4-phenoxybenzoic acid), the amine (4-methylbenzylamine), the coupling reagent, and any additives in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and stirring at room temperature until the reaction is complete.

Optimized Synthesis of this compound

While a specific optimized synthesis for this compound is not extensively detailed in publicly available literature, a reliable and high-yielding protocol can be constructed based on established methods for similar benzamides. An optimized synthesis would typically involve the direct coupling of 4-phenoxybenzoic acid and 4-methylbenzylamine using modern coupling reagents to ensure high yield, purity, and operational simplicity.

A representative optimized procedure would involve the use of a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This combination is known for its high efficiency, fast reaction times, and low rates of racemization for chiral substrates.

A plausible optimized synthesis: To a solution of 4-phenoxybenzoic acid (1.0 equivalent) in DMF, 4-methylbenzylamine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) are added. The reaction mixture is stirred at room temperature for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound. This method is anticipated to provide the target compound in high yield (>90%).

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, derivatives are synthesized by systematically modifying its three main structural components: the N-(4-methyl-benzyl) moiety, the 4-phenoxy phenyl ring, and the central benzamide core. These modifications aim to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on the molecule's biological activity. The synthesis of these analogs generally follows the established amide coupling protocols described previously, utilizing the appropriately substituted starting materials.

Modifications on the N-(4-methyl-benzyl) Moiety

Modifications to the N-(4-methyl-benzyl) portion of the molecule can explore the importance of the benzyl (B1604629) group and the methyl substituent for activity. This is achieved by using different substituted benzylamines in the coupling reaction with 4-phenoxybenzoic acid.

| Derivative Name | Modifying Reagent | Rationale for Modification |

| N-benzyl-4-phenoxy-benzamide | Benzylamine | Removal of the methyl group to assess its steric or electronic contribution. |

| N-(4-methoxybenzyl)-4-phenoxy-benzamide | 4-Methoxybenzylamine | Introduction of an electron-donating group to probe electronic effects. |

| N-(4-chlorobenzyl)-4-phenoxy-benzamide | 4-Chlorobenzylamine | Introduction of an electron-withdrawing group and a halogen for potential halogen bonding. |

| N-(2,4-dihydroxybenzyl)-4-phenoxy-benzamide | 2,4-Dihydroxybenzylamine | Introduction of hydrogen bond donors to explore new binding interactions. nih.gov |

Modifications on the 4-phenoxy Phenyl Ring

The substitution pattern on the 4-phenoxy phenyl ring can be altered to understand the role of the diaryl ether linkage and the electronic landscape of this part of the molecule. This involves synthesizing various substituted 4-phenoxybenzoic acids and coupling them with 4-methylbenzylamine. The synthesis of these substituted 4-phenoxybenzoic acids can be achieved via nucleophilic aromatic substitution (e.g., Ullmann condensation) between a substituted phenol (B47542) and a 4-halobenzoic acid derivative.

| Derivative Name | Modifying Reagent (Acid Precursor) | Rationale for Modification |

| N-(4-methyl-benzyl)-4-(4-fluorophenoxy)-benzamide | 4-(4-Fluorophenoxy)benzoic acid | Introduce a fluorine atom to alter electronics and explore potential hydrogen bonding or metabolic stability. |

| N-(4-methyl-benzyl)-4-(4-methylphenoxy)-benzamide | 4-(4-Methylphenoxy)benzoic acid | Addition of a methyl group to probe steric and lipophilic effects. |

| N-(4-methyl-benzyl)-4-(4-nitrophenoxy)-benzamide | 4-(4-Nitrophenoxy)benzoic acid | Introduce a strong electron-withdrawing group to significantly alter the electronic properties. |

| N-(4-methyl-benzyl)-benzamide | Benzoic acid | Removal of the entire phenoxy group to determine its necessity for activity. |

Chemical Modifications at the Benzamide Core

The central benzamide linkage is critical for the structural integrity of the molecule. Modifications here can include altering the amide bond itself or changing the substitution on the benzoyl ring.

| Derivative Name | Synthetic Strategy | Rationale for Modification |

| 2-Amino-N-(4-methyl-benzyl)-4-phenoxy-benzamide | Use of 2-amino-4-phenoxybenzoic acid in the coupling reaction. | Introduction of a hydrogen bond donor ortho to the amide to potentially form intramolecular hydrogen bonds and alter conformation. nih.gov |

| 3,5-Bis(trifluoromethyl)-N-(4-methyl-benzyl)-benzamide | Use of 3,5-bis(trifluoromethyl)benzoic acid and removal of the phenoxy group. | Drastic alteration of the electronic properties of the benzoyl ring and probing the necessity of the phenoxy group. acs.org |

| N-(4-methyl-benzyl)-4-phenoxy-thiobenzamide | Thionation of the parent amide using a reagent like Lawesson's reagent. | Replacement of the carbonyl oxygen with sulfur to probe the importance of the hydrogen bond acceptor strength. |

| 4-Phenoxy-N-(1-(4-methylphenyl)ethyl)benzamide | Use of 1-(4-methylphenyl)ethylamine (B1348833) in the coupling reaction. | Introduction of a methyl group on the benzylic carbon to create a chiral center and explore stereochemical preferences. |

Innovative Synthetic Approaches for this compound and its Analogues

Beyond traditional batch synthesis, modern methodologies are being developed to make amide bond formation more efficient, sustainable, and amenable to high-throughput synthesis.

Flow Chemistry: Continuous flow chemistry offers several advantages for amide synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and rapid library synthesis. nih.govthieme-connect.com In a flow setup, solutions of the activated carboxylic acid and the amine can be pumped through a heated reactor coil, allowing for precise control over reaction time and temperature, often leading to higher yields and purity in shorter reaction times compared to batch processing. researchgate.netacs.org

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing area of green chemistry. rsc.org Enzymes like lipases or engineered amide synthetases can catalyze the coupling of carboxylic acids and amines in aqueous media under mild conditions, avoiding the need for toxic reagents and organic solvents. nih.govacs.orgnih.govresearchgate.net This approach is particularly valuable for synthesizing complex molecules with sensitive functional groups. For example, an engineered amide synthetase could potentially be used to couple 4-phenoxybenzoic acid and 4-methylbenzylamine with high selectivity and environmental compatibility.

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer increased efficiency and reduced waste. For benzamide synthesis, one-pot methods could involve the in situ generation of a benzaldehyde (B42025) from an alcohol followed by amination and oxidation, or other tandem reactions that build the required precursors and couple them in a single process. hepatochem.com

These innovative methods hold promise for the future synthesis of this compound and its analogues, offering pathways that are not only more efficient but also more environmentally sustainable.

Computational Chemistry and Molecular Modeling Studies of N 4 Methyl Benzyl 4 Phenoxy Benzamide

Conformational Analysis and Energetic Profiling of N-(4-methyl-benzyl)-4-phenoxy-benzamide

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a flexible molecule like this compound, which possesses multiple rotatable bonds, conformational analysis is crucial to identify the most stable, low-energy conformations that are likely to be biologically relevant.

Table 1: Representative Torsional Angles and Energy Differences for a Model Benzamide (B126) Derivative

| Conformer | Dihedral Angle 1 (O=C-N-C) | Dihedral Angle 2 (C-N-C-Ar) | Dihedral Angle 3 (Ar-O-C-Ar) | Relative Energy (kcal/mol) |

| A | 178.5° | 85.2° | 115.4° | 0.00 |

| B | -175.3° | -92.1° | 118.9° | 1.25 |

| C | 179.1° | 175.6° | -65.7° | 2.87 |

Note: This table is a hypothetical representation based on typical values for similar molecular scaffolds and is intended for illustrative purposes.

Molecular Docking Simulations for this compound Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Identification of Putative Binding Sites on Biological Macromolecules

Given the structural motifs present in this compound, several classes of enzymes could be considered as potential targets. For example, benzamide derivatives have been investigated as inhibitors of enzymes such as butyrylcholinesterase, protein kinases, and histone deacetylases (HDACs). The phenoxy-benzamide scaffold is also a known feature in inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase).

Molecular docking studies on these related compounds involve preparing the three-dimensional structures of the target proteins, often obtained from the Protein Data Bank (PDB), and then docking the ligand into the active site. The scoring functions used in docking algorithms estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

Characterization of Key Ligand-Receptor Interactions and Binding Modes

The binding mode of this compound within a putative active site would be characterized by a combination of interactions. These typically include:

Hydrogen Bonds: The amide group (N-H and C=O) is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings (the benzyl (B1604629) and phenoxy groups) can engage in hydrophobic and π-π stacking interactions with nonpolar residues.

For instance, in studies of benzamide derivatives targeting HDACs, the benzamide moiety often chelates a zinc ion in the active site, while the rest of the molecule extends into adjacent hydrophobic pockets. Similarly, docking studies of N-benzylbenzamides into the active site of other enzymes have highlighted the importance of arene-arene interactions for binding.

Table 2: Hypothetical Docking Scores and Key Interactions for this compound with a Putative Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.8 | GLU 85, LYS 33 | Hydrogen Bond |

| PHE 82, TRP 178 | π-π Stacking | ||

| 2 | -8.5 | ASP 166 | Hydrogen Bond |

| LEU 25, ILE 152 | Hydrophobic |

Note: This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

For a series of this compound derivatives, a QSAR study would involve generating a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values). A wide range of molecular descriptors would then be calculated for each compound, including:

Electronic Descriptors: Such as partial charges and dipole moments.

Steric Descriptors: Like molecular volume and surface area.

Hydrophobic Descriptors: For example, the logarithm of the partition coefficient (logP).

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed activity. Studies on related benzamide derivatives have successfully employed QSAR to identify key structural features that govern their biological effects.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions of this compound with Targets

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the flexibility of both the ligand and the protein, the stability of the binding mode, and the role of solvent molecules.

An MD simulation of this compound bound to a target protein would typically be run for tens to hundreds of nanoseconds. The resulting trajectory would be analyzed to assess parameters such as:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over the simulation time.

Such simulations have been crucial in validating the docking poses of related benzamide inhibitors and in revealing the dynamic nature of their interactions within the active site.

In Silico Prediction of Target Selectivity and Biological Potency

Computational tools can be used to predict the likely biological targets of a compound and to estimate its potency. This is often achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Approaches: These methods compare the structure of this compound to databases of known active compounds. Similarity searching and pharmacophore modeling can suggest potential targets based on shared structural features.

Structure-Based Approaches (Inverse Docking): This involves docking the compound against a large library of protein structures to identify those with the most favorable binding energies.

The predicted potency can be estimated using the scoring functions from docking, the equations from QSAR models, or more computationally intensive methods like free energy perturbation (FEP) calculations. For related benzamide compounds, in silico predictions of pharmacokinetic and toxicity profiles (ADMET) are also commonly performed to assess their drug-likeness.

Structure Activity Relationship Sar Investigations of N 4 Methyl Benzyl 4 Phenoxy Benzamide Derivatives

Identification of Pharmacophoric Features Essential for N-(4-methyl-benzyl)-4-phenoxy-benzamide's Biological Activity

A pharmacophore model for this compound derivatives delineates the essential steric and electronic features required for interaction with a biological target. Based on analogous benzamide-containing compounds, a general pharmacophore can be proposed, comprising several key elements:

Aromatic Rings: The two phenyl rings, one from the benzamide (B126) core and the other from the phenoxy group, are likely involved in crucial π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrogen Bond Donor and Acceptor: The amide linkage (-CONH-) provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for anchoring the molecule to the target protein through specific hydrogen bonds.

Hydrophobic Moiety: The N-(4-methyl-benzyl) group serves as a significant hydrophobic feature, likely occupying a hydrophobic pocket within the binding site. The methyl group at the para position of the benzyl (B1604629) ring can contribute to this hydrophobicity and may also influence the electronic properties of the ring.

Ether Linkage: The phenoxy ether linkage (-O-) introduces a degree of conformational flexibility and can also act as a hydrogen bond acceptor.

The spatial arrangement of these features is paramount for optimal biological activity.

Impact of Substituent Variations on the N-(4-methyl-benzyl) Moiety on Target Binding and Functional Modulation

Modifications to the N-(4-methyl-benzyl) moiety can significantly alter the biological activity of the parent compound by influencing its binding affinity, selectivity, and pharmacokinetic properties.

In studies of related N-benzyl phenethylamines, the nature and position of substituents on the benzyl ring were found to have a substantial impact on receptor binding and functional activity. For instance, the introduction of different substituents can modulate the electronic and steric properties of the benzyl ring, thereby affecting its interaction with the target.

| Substituent at para-position of Benzyl Ring | Observed Effect on Activity (in related systems) | Reference |

| Methyl (as in the parent compound) | Can enhance hydrophobic interactions and may improve metabolic stability. In some systems, small alkyl groups are well-tolerated. | |

| Electron-donating groups (e.g., methoxy) | May enhance binding through favorable electronic interactions or by altering the conformation. In some N-benzyl compounds, methoxy (B1213986) substitution has been shown to improve activity. | nih.gov |

| Electron-withdrawing groups (e.g., chloro, trifluoromethyl) | Can influence the electronic character of the ring and may lead to altered binding modes. In some kinase inhibitors, such groups are crucial for potency. | |

| Larger alkyl groups | May lead to steric hindrance, potentially reducing binding affinity if the binding pocket is constrained. | nih.gov |

It is evident that a systematic exploration of various substituents on the N-benzyl ring is necessary to define the optimal substitution pattern for a given biological target.

Influence of Modifications to the 4-phenoxy Phenyl Group on Efficacy and Selectivity

The 4-phenoxy phenyl group represents another critical region for structural modification, with changes to this moiety having the potential to fine-tune the compound's efficacy and selectivity.

Research on 2-phenoxybenzamides has demonstrated that substitutions on the phenoxy ring can significantly impact biological activity. For example, the introduction of a fluorine atom at the para-position of the phenoxy ring was found to be generally advantageous for the antiplasmodial activity of certain 2-phenoxybenzamide (B1622244) derivatives.

| Substituent on the 4-phenoxy Phenyl Group | Potential Impact on Efficacy and Selectivity | Reference |

| Unsubstituted (phenoxy) | Serves as a baseline for comparison. | |

| Halogens (e.g., Fluoro, Chloro) | Can enhance binding through halogen bonding or by altering the electronic properties of the ring. A 4-fluorophenoxy group has been shown to be favorable in some contexts. | |

| Small alkyl groups (e.g., methyl) | May increase hydrophobic interactions and improve metabolic stability. | |

| Polar groups (e.g., hydroxyl, methoxy) | Could introduce new hydrogen bonding opportunities, potentially increasing affinity and selectivity, but may also impact cell permeability. |

The optimal substituent on the 4-phenoxy phenyl group will likely depend on the specific topology and amino acid composition of the target's binding site.

Role of the Benzamide Linkage and its Conformational Flexibility in Receptor Recognition

The benzamide linkage is a cornerstone of the this compound scaffold, playing a pivotal role in receptor recognition through its hydrogen bonding capabilities and conformational properties. The amide bond typically adopts a planar trans conformation, which is generally more stable than the cis conformation.

Studies on other benzamide-containing inhibitors have highlighted the importance of the amide linker's rigidity and orientation for potent biological activity. Any modification that disrupts the planarity of the amide or restricts its rotational freedom could have a profound effect on binding affinity.

Stereochemical Contributions to the Biological Activity Profile of this compound Analogues

While this compound itself is achiral, the introduction of chiral centers through structural modifications would necessitate an investigation into the stereochemical contributions to its biological activity. If, for example, a substituent were introduced on the benzylic methylene (B1212753) bridge or on the phenoxy ether linkage, it would create a stereocenter, leading to a pair of enantiomers.

It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer), or they may have entirely different biological effects. This stereoselectivity arises from the three-dimensional nature of biological targets, which can preferentially bind one enantiomer over the other.

For any chiral analogues of this compound, it would be imperative to separate and evaluate the individual enantiomers to fully characterize their biological profiles and identify the more active stereoisomer.

Mechanistic Pharmacodynamics of N 4 Methyl Benzyl 4 Phenoxy Benzamide

Elucidation of Biological Responses to N-(4-methyl-benzyl)-4-phenoxy-benzamide in Preclinical In Vitro and Ex Vivo Systems

Publicly accessible scientific literature does not currently contain detailed studies elucidating the specific biological responses to this compound in preclinical in vitro and ex vivo systems. While research exists on compounds with similar structural motifs, such as N-benzylbenzamides and phenoxybenzamine, the unique combination of the 4-methylbenzyl group and the 4-phenoxy-benzamide structure in the title compound means that its biological activity profile remains uncharacterized in peer-reviewed research.

For example, various N-benzylbenzamide derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like soluble epoxide hydrolase or as antitubercular agents targeting InhA. acs.orgnih.gov Additionally, compounds containing a phenoxy moiety, such as phenoxybenzamine, are known to act as alpha-adrenergic receptor antagonists. drugbank.comnih.gov However, it is not possible to directly extrapolate these findings to predict the specific actions of this compound without direct experimental evidence.

To characterize the in vitro and ex vivo biological responses of this compound, a series of assays would be required. These would typically include:

Receptor Binding Assays: To determine if the compound binds to specific cellular receptors.

Enzyme Inhibition Assays: To assess its potential to inhibit the activity of various enzymes.

Cell-Based Assays: To observe the effects of the compound on cellular processes such as proliferation, apoptosis, or signaling pathways in various cell lines.

Ex Vivo Tissue Studies: To evaluate the compound's effects on isolated tissues or organs, which can provide insights into its physiological actions.

Without such studies, any discussion of the biological responses of this compound would be speculative.

Time-Dependent Pharmacological Effects of this compound

Information on the time-dependent pharmacological effects of this compound is not available in the public domain. Understanding the time course of a drug's effect is crucial for determining its duration of action and optimal dosing schedule.

Studies to investigate time-dependent effects would typically involve:

Time-course studies in vitro: Measuring the onset, duration, and decline of the compound's effect in cell cultures over various time points.

Pharmacokinetic-pharmacodynamic (PK/PD) modeling: Correlating the concentration of the compound in the body over time with its pharmacological effect.

Without experimental data, it is not possible to describe the time-dependent pharmacological profile of this compound.

Preclinical Metabolic Transformation of this compound and its Influence on Biological Activity

There are no published studies on the preclinical metabolic transformation of this compound. The metabolism of a compound can significantly influence its biological activity, duration of action, and potential for toxicity.

Metabolic studies typically involve incubating the compound with liver microsomes or hepatocytes to identify the resulting metabolites. The primary routes of metabolism for a compound like this compound could potentially include:

Oxidation: Hydroxylation of the aromatic rings or the methyl group.

N-dealkylation: Cleavage of the benzyl (B1604629) group from the amide nitrogen.

Amide hydrolysis: Cleavage of the amide bond.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The biological activity of any identified metabolites would then need to be assessed to determine if they are more active, less active, or have a different activity profile compared to the parent compound. nih.gov Research on the metabolism of other N-methylbenzamides has shown the formation of N-hydroxymethyl compounds as metabolites. nih.gov However, the specific metabolic fate of this compound remains to be determined.

The table below outlines the potential metabolic transformations and the unknown impact on biological activity.

Table 2: Potential Metabolic Pathways and Their Influence on Biological Activity

| Metabolic Reaction | Potential Metabolite | Influence on Biological Activity |

|---|---|---|

| Aromatic Hydroxylation | Hydroxylated derivative | Unknown |

| Benzylic Oxidation | Carboxylic acid derivative | Unknown |

| N-debenzylation | 4-phenoxy-benzamide | Unknown |

| Amide Hydrolysis | 4-phenoxybenzoic acid and 4-methylbenzylamine (B130917) | Unknown |

Comparative Analysis and Future Research Directions for N 4 Methyl Benzyl 4 Phenoxy Benzamide

Identification of Novel Therapeutic Avenues and Biological Applications Based on N-(4-methyl-benzyl)-4-phenoxy-benzamide's Mechanisms

Given the structural similarities to known bioactive molecules, several novel therapeutic avenues can be envisaged for this compound. The elucidation of its mechanism of action will be pivotal in directing its development toward specific diseases.

Oncology: Benzamide (B126) derivatives have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The N-(4-methyl-benzyl) and 4-phenoxy moieties could potentially interact with the ATP-binding pocket of kinases, suggesting that this compound could be investigated as a novel anticancer agent. For instance, novel 4-chloro-N-phenyl benzamide derivatives have been identified as p38α mitogen-activated protein kinase inhibitors for treating cancer and other diseases. nih.gov

Metabolic Diseases: The demonstrated activity of N-benzylbenzamides as dual sEH/PPARγ modulators points towards a potential role for this compound in the management of metabolic disorders like type 2 diabetes. acs.orgresearchgate.net Furthermore, benzamide derivatives have been studied as glucokinase activators, which is another important target for antidiabetic drugs. nih.gov

Infectious Diseases: The antitubercular activity of N-benzylbenzamides and the anti-trypanosomal properties of phenoxymethylbenzamides strongly suggest that this compound should be screened for activity against a range of pathogens, including bacteria, fungi, and parasites. nih.govrsc.org

Neurodegenerative Diseases: Substituted benzamides have also been investigated as multi-targeted compounds for Alzheimer's disease, acting as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com The lipophilic nature of this compound might facilitate its entry into the central nervous system, making it a candidate for neurodegenerative disease research.

The potential biological applications are summarized in the following table:

| Therapeutic Area | Potential Mechanism of Action | Rationale based on Similar Compounds |

| Oncology | Protein Kinase Inhibition | Benzamide derivatives are known kinase inhibitors. nih.govnih.gov |

| Metabolic Diseases | sEH/PPARγ Modulation, Glucokinase Activation | N-benzylbenzamides are sEH/PPARγ modulators; other benzamides are glucokinase activators. acs.orgresearchgate.netnih.gov |

| Infectious Diseases | Enzyme Inhibition (e.g., InhA), Disruption of Parasite Metabolism | N-benzylbenzamides have antitubercular activity; phenoxymethylbenzamides are anti-trypanosomal. nih.govrsc.org |

| Neurodegenerative Diseases | Enzyme Inhibition (e.g., AChE, BACE1) | Substituted benzamides show promise as multi-target agents for Alzheimer's disease. mdpi.com |

Unaddressed Research Questions and Emerging Areas in this compound Studies

Due to the limited specific research on this compound, a multitude of research questions remain unanswered. Addressing these questions will be crucial to understanding its therapeutic potential.

Synthesis and Characterization: The first fundamental step is the efficient and scalable synthesis of this compound and its analogues. Detailed characterization using modern analytical techniques is necessary to confirm its structure and purity.

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a wide panel of biological targets is essential. This should include assays for anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Mechanism of Action Studies: For any identified biological activity, elucidating the precise mechanism of action is paramount. This could involve identifying the molecular target(s), studying the downstream signaling pathways, and understanding the structural basis of interaction through techniques like X-ray crystallography.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is needed to understand how modifications to the N-(4-methyl-benzyl) and 4-phenoxy-benzamide moieties affect biological activity. This will guide the design of more potent and selective analogues.

Pharmacokinetic and Pharmacodynamic Profiling: In vitro and in vivo studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its efficacy and safety in animal models.

Emerging research areas for this compound could include its investigation as a modulator of epigenetic targets, such as histone deacetylases (HDACs), as some benzamide derivatives have shown activity in this area. nih.gov Additionally, its potential as a chemical probe to study specific biological pathways could be an interesting avenue of research.

Interdisciplinary Research Imperatives for the Advanced Investigation of this compound

The comprehensive investigation of this compound from a lead compound to a potential drug candidate necessitates a highly interdisciplinary approach.

Medicinal and Synthetic Chemistry: Organic chemists are needed for the synthesis of the compound and its analogues, as well as for the development of efficient synthetic routes. Medicinal chemists will be crucial for designing new derivatives based on SAR data and computational modeling.

Computational Chemistry and Molecular Modeling: Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can play a vital role in predicting the biological activity of this compound and its analogues, as well as in understanding their binding modes with target proteins. researchgate.net

Cell and Molecular Biology: Biologists will be essential for conducting in vitro and in vivo biological assays to evaluate the efficacy of the compound and to elucidate its mechanism of action. This includes expertise in areas such as cancer biology, microbiology, and neurobiology.

Pharmacology and Toxicology: Pharmacologists are needed to study the pharmacokinetic and pharmacodynamic properties of the compound in animal models. Toxicologists will be responsible for assessing its safety profile.

Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological target(s) through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable insights for rational drug design.

The successful development of this compound as a therapeutic agent will depend on the seamless collaboration between these diverse scientific disciplines, highlighting the modern, multidisciplinary nature of drug discovery. drugdiscoverytrends.com

Q & A

Q. What are the standard synthetic routes for N-(4-methyl-benzyl)-4-phenoxy-benzamide, and how do coupling reagents influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a carboxylic acid derivative (e.g., 4-phenoxybenzoic acid) with an amine (e.g., 4-methylbenzylamine) using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate amide bond formation by activating the carboxylic acid. Key steps include:

- Dissolving reactants in anhydrous dichloromethane or DMF under inert conditions.

- Maintaining low temperatures (−50°C to 0°C) to minimize side reactions.

- Purification via column chromatography or recrystallization.

DCC/HOBt systems reduce racemization and improve yields (70–85%) compared to other reagents like EDCI. Validation via IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (amide NH signal ~8–10 ppm) is critical .

Q. How should researchers optimize fluorescence spectroscopy conditions for this compound in biological assays?

Methodological Answer: Fluorescence intensity is highly dependent on solvent polarity, pH, and temperature. For reproducible results:

- Solvent: Use polar aprotic solvents (e.g., DMSO or acetonitrile) to enhance quantum yield.

- pH: Test a range (pH 3–10) using buffered solutions; optimal fluorescence is often observed near pH 5–7 due to protonation state stability.

- Temperature: Maintain 25°C to avoid thermal quenching; higher temperatures reduce intensity.

- Concentration: Dilute to 10⁻⁶–10⁻⁵ M to avoid inner-filter effects.

Calibrate with standards and validate using binding constants (e.g., Stern-Volmer plots) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 provides precise bond lengths, angles, and torsion angles. Key steps:

- Grow high-quality crystals via vapor diffusion or slow evaporation.

- Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Refine structures using SHELXL with constraints for disordered groups.

Compare experimental data with computational models (DFT or molecular mechanics) to validate electron density maps. Discrepancies in substituent orientation (e.g., phenoxy group planarity) can be resolved through Hirshfeld surface analysis .

Q. How can contradictory bioactivity data for this compound analogs be systematically analyzed?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Purity differences: Validate compound purity via HPLC (>95%) and mass spectrometry.

- Assay conditions: Standardize buffer composition (e.g., ionic strength, co-solvents).

- Structural analogs: Perform SAR studies by modifying substituents (e.g., methyl vs. chloro groups) to isolate key pharmacophores.

Use meta-analysis tools (e.g., RevMan) to compare datasets and identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies mitigate mutagenicity risks during large-scale synthesis of this compound?

Methodological Answer:

- Ames testing: Screen intermediates for mutagenicity early in development.

- Substitution: Replace hazardous reagents (e.g., benzyl chloride derivatives) with safer alternatives.

- Containment: Use closed-system reactors and HEPA-filtered ventilation to minimize exposure.

- Waste management: Neutralize mutagenic byproducts (e.g., azide derivatives) with ceric sulfate before disposal. Document protocols per Prudent Practices in the Laboratory guidelines .

Methodological Design Questions

Q. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Variables: Test temperature (4°C, 25°C, 40°C), humidity (40%, 75% RH), and light exposure.

- Analysis: Monitor degradation via HPLC (peak area%) and LC-MS for degradants.

- Kinetics: Apply Arrhenius modeling to predict shelf life. Use accelerated stability conditions (40°C/75% RH) for rapid assessment.

Report degradation products (e.g., hydrolyzed amide bonds) and recommend inert atmosphere storage .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET prediction: Use SwissADME or ADMET Predictor™ to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability.

- Molecular docking: Employ AutoDock Vina to simulate binding to targets (e.g., kinases) using crystal structures from the PDB.

- MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and membrane environments.

Validate predictions with in vitro assays (e.g., microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.